Cefaclor Cefaclor Cefaclor is a cephalosporin bearing chloro and (R)-2-amino-2-phenylacetamido groups at positions 3 and 7, respectively, of the cephem skeleton. It has a role as an antibacterial drug and a drug allergen.
Semisynthetic, broad-spectrum antibiotic derivative of cephalexin.
Cefaclor anhydrous is a Cephalosporin Antibacterial.
Cefaclor is a beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBP) located in bacterial cytoplasmic membranes. PBPs are enzymes involved in the terminal stages of assembling the bacterial cell wall and in reshaping the cell wall during growth and division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Cefaclor Anhydrous is the anhydrous form of cefaclor, a beta-lactam, second-generation cephalosporin with antibacterial activity. Cefaclor binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This results in the weakening of the bacterial cell wall and causes cell lysis.
Semisynthetic, broad-spectrum antibiotic derivative of CEPHALEXIN.
Brand Name: Vulcanchem
CAS No.: 53994-73-3
VCID: VC21338644
InChI: InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
SMILES:
Molecular Formula: C15H14ClN3O4S
Molecular Weight: 367.8 g/mol

Cefaclor

CAS No.: 53994-73-3

VCID: VC21338644

Molecular Formula: C15H14ClN3O4S

Molecular Weight: 367.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Cefaclor - 53994-73-3

Description

Cefaclor is a second-generation cephalosporin antibiotic, widely used for treating various bacterial infections. It is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Cefaclor is marketed under several trade names, including Ceclor, and is available as a generic medication .

Mechanism of Action

Cefaclor acts by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, preventing the cross-linking of peptidoglycan layers, which are essential for bacterial cell wall integrity. This action leads to cell lysis and death .

Spectrum of Activity

Cefaclor is effective against a wide range of bacteria, including:

  • Gram-positive aerobes: Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.

  • Gram-negative aerobes: Escherichia coli, Haemophilus influenzae, Klebsiella species, and Proteus mirabilis .

Pharmacokinetics

Cefaclor is primarily excreted unchanged in the urine, with minimal liver metabolism. Approximately 60% to 85% of the drug is excreted within 8 hours of administration .

Pharmacokinetic Parameters

The pharmacokinetic parameters of cefaclor can vary based on genetic polymorphisms and other factors. A study examining the impact of SLC15A1 exon 16 genetic polymorphisms on cefaclor pharmacokinetics found the following parameters for individuals with different genotypes:

ParametersUnitsSLC15A1 Exon 16 Genotype
AUC allh·μg/mL7.92 ± 1.77 (GG), 6.85 ± 1.69 (GC)
AUC infh·μg/mL8.11 ± 1.79 (GG), 7.02 ± 1.69 (GC)
CL/FmL/hr32,444.65 ± 7951.04 (GG), 36,702.30 ± 8866.25 (GC)
C maxμg/mL6.77 ± 2.34 (GG), 6.20 ± 0.23 (GC)
T 1/2h0.67 ± 0.17 (GG), 0.53 ± 0.11 (GC)
MRTh1.44 ± 0.37 (GG), 1.26 ± 0.09 (GC)
T maxh0.82 ± 0.30 (GG), 0.88 ± 0.18 (GC)
V/FmL30,769.65 ± 8896.89 (GG), 27,193.69 ± 1112.81 (GC)

These values indicate how genetic variations can influence the absorption, distribution, metabolism, and excretion of cefaclor .

Clinical Uses

Cefaclor is used to treat a variety of infections, including:

  • Pneumonia

  • Ear infections (otitis media)

  • Lung infections

  • Skin infections

  • Throat infections

  • Urinary tract infections .

CAS No. 53994-73-3
Product Name Cefaclor
Molecular Formula C15H14ClN3O4S
Molecular Weight 367.8 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Standard InChIKey QYIYFLOTGYLRGG-GPCCPHFNSA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Appearance White to Light Yellow powder
Melting Point 327 °C
Physical Description Solid
Purity > 95%
Quantity Milligrams-Grams
Solubility 2.10e-01 g/L
Synonyms 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((aminophenylacetyl)amino)-3-chloro-8-oxo-, (6R-(6alpha,7beta(R*)))-
Ceclor
Cefaclor
Cefaclor Anhydrous
Cefaclor Monohydrate
Keclor
Lilly 99638
S 6472
S-6472
S6472
Reference Hebert AA, Sigman ES, Levy ML: Serum sickness-like reactions from cefaclor in children. J Am Acad Dermatol. 1991 Nov;25(5 Pt 1):805-8. [PMID:1802903]
Parra FM, Igea JM, Martin JA, Alonso MD, Lezaun A, Sainz T: Serum sickness-like syndrome associated with cefaclor therapy. Allergy. 1992 Aug;47(4 Pt 2):439-40. [PMID:1456417]
PubChem Compound 51039
Last Modified Aug 15 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator